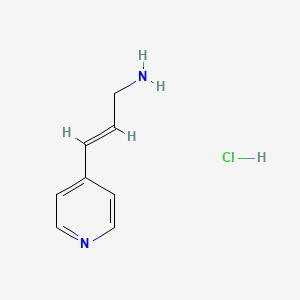
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride is a chemical compound that features a pyridine ring attached to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with allylamine, followed by reduction and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride: Similar structure but with the pyridine ring at a different position.
3-(Pyridin-4-yl)propan-1-amine: Lacks the double bond in the propyl chain.
N-(Pyridin-2-yl)amides: Contains an amide group instead of an amine.
Uniqueness
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h1-4,6-7H,5,9H2;1H/b2-1+; |
InChI Key |
BGNAVHFFCNOOKZ-TYYBGVCCSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CN.Cl |
Canonical SMILES |
C1=CN=CC=C1C=CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















